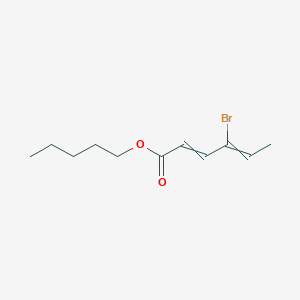
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N'-dithiobis(ethylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a benzothiadiazole core, which is a bicyclic structure composed of a benzene ring fused to a thiadiazole ring
Métodos De Preparación
The synthesis of 2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core. This can be achieved by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine, yielding the benzothiadiazole structure This can be done through a series of substitution and coupling reactions, often using reagents such as methylamine and ethylene dithiol under controlled conditions .
Análisis De Reacciones Químicas
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its precursor amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form larger, more complex molecules.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biomolecules, potentially altering their function. For example, its ability to undergo redox reactions can influence cellular oxidative stress levels, which in turn can affect various signaling pathways .
Comparación Con Compuestos Similares
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- can be compared to other similar compounds, such as:
2,1,3-Benzothiadiazole: This compound shares the same core structure but lacks the methylamine and dithiobis(ethylene) groups.
2,1,3-Benzoxadiazole: This compound features an oxygen atom in place of the sulfur atom in the thiadiazole ring.
2,1,3-Benzoselenadiazole: This compound contains a selenium atom instead of sulfur.
Propiedades
Número CAS |
100333-42-4 |
|---|---|
Fórmula molecular |
C18H20N6S4 |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[2-(2,1,3-benzothiadiazol-5-ylmethylamino)ethyldisulfanyl]ethanamine |
InChI |
InChI=1S/C18H20N6S4/c1-3-15-17(23-27-21-15)9-13(1)11-19-5-7-25-26-8-6-20-12-14-2-4-16-18(10-14)24-28-22-16/h1-4,9-10,19-20H,5-8,11-12H2 |
Clave InChI |
FRVHICFKYKRCJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSN=C2C=C1CNCCSSCCNCC3=CC4=NSN=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)




![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)

![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)

![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)

![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
